molecular formula C22H19NO B14591473 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- CAS No. 61350-75-2

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-

Katalognummer: B14591473
CAS-Nummer: 61350-75-2
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: STXDFZBGUPTPNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- is a complex organic compound with the molecular formula C22H21NO. It is also known by other names such as β-Anilino-β-phenylpropiophenone . This compound is characterized by its unique structure, which includes a propanone backbone with diphenyl and phenylmethyl imino groups attached. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- typically involves the reaction of benzylamine with benzophenone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic rings can also participate in π-π interactions, further affecting its biological effects . The exact pathways involved depend on the specific application and target molecules.

Vergleich Mit ähnlichen Verbindungen

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- can be compared with similar compounds such as:

The uniqueness of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61350-75-2

Molekularformel

C22H19NO

Molekulargewicht

313.4 g/mol

IUPAC-Name

3-benzylimino-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H19NO/c24-22(20-14-8-3-9-15-20)16-21(19-12-6-2-7-13-19)23-17-18-10-4-1-5-11-18/h1-15H,16-17H2

InChI-Schlüssel

STXDFZBGUPTPNP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN=C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.